molecular formula C6H12ClNO3S B1426574 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride CAS No. 1308384-40-8

2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride

Cat. No.: B1426574
CAS No.: 1308384-40-8
M. Wt: 213.68 g/mol
InChI Key: ZLZQXGXZMQYGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride (CAS 1308384-40-8) is a sulfonyl chloride derivative featuring a pyrrolidine ring substituted with a methoxymethyl group at the 2-position. This compound is primarily used as a sulfonating agent in organic synthesis, enabling the introduction of sulfonyl groups into target molecules.

Properties

IUPAC Name

2-(methoxymethyl)pyrrolidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO3S/c1-11-5-6-3-2-4-8(6)12(7,9)10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZQXGXZMQYGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(Methoxymethyl)-1-pyrrolidine Intermediate

The key intermediate, 2-(methoxymethyl)-1-pyrrolidine, is prepared through selective functionalization of the pyrrolidine ring. Though direct literature on this exact intermediate is limited, analogous methods from related pyrrolidine derivatives provide insight:

  • Hydrogenation of 2-methylpyrroline: A platinum-catalyzed hydrogenation of 2-methylpyrroline in a mixed alcohol solvent (ethanol:methanol, 2:1 to 3:1 v/v) at ambient temperature yields 2-methylpyrrolidine intermediates with good optical purity. This step is scalable and uses commercially available catalysts such as platinum (IV) oxide or 5% Pt/C.

  • Methoxymethylation: Introduction of the methoxymethyl group can be achieved by reaction with formaldehyde and methanol under acidic conditions or via substitution reactions on appropriately activated pyrrolidine derivatives. This is analogous to the methoxymethylation of aromatic amines described in related synthetic routes.

Formation of the Sulfonyl Chloride Group

The critical sulfonyl chloride moiety (-SO2Cl) is introduced by sulfonation followed by chlorination:

  • Sulfonation: The pyrrolidine nitrogen is sulfonylated using sulfonyl chlorides or sulfonylating agents such as chlorosulfonic acid or sulfuryl chloride under controlled temperature (0°C to room temperature) in inert solvents like tetrahydrofuran (THF) or dichloromethane (DCM). This step yields the corresponding sulfonamide intermediate.

  • Chlorination: Conversion of sulfonamide or sulfonic acid derivatives to sulfonyl chlorides is typically performed by treatment with reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under anhydrous conditions.

Representative Detailed Preparation Procedure

Step Reagents & Conditions Description Notes
1 Hydrogenation of 2-methylpyrroline with Pt catalyst in ethanol:methanol (2:1) at ambient temperature Formation of 2-methylpyrrolidine intermediate Catalyst: 5% Pt/C; filtration to remove catalyst
2 Methoxymethylation using formaldehyde and methanol under acidic conditions Introduction of methoxymethyl group at C-2 Acid catalyst: sulfuric acid or alternatives
3 Sulfonylation with chlorosulfonic acid or sulfuryl chloride in THF at 0-25°C Formation of sulfonamide intermediate Controlled addition to avoid overreaction
4 Chlorination with thionyl chloride under anhydrous conditions Conversion to sulfonyl chloride Reaction under nitrogen atmosphere to prevent hydrolysis

Key Reaction Parameters and Optimization

  • Solvent Choice: THF and DCM are preferred for sulfonylation and chlorination due to their inertness and ability to dissolve reagents and intermediates efficiently.

  • Temperature Control: Maintaining low temperatures (0–25°C) during sulfonylation prevents side reactions and decomposition.

  • Catalyst and Reagent Purity: Using high-purity platinum catalysts and freshly distilled reagents improves yield and optical purity.

  • Atmosphere: An inert atmosphere (nitrogen or argon) is essential during chlorination to prevent moisture-induced hydrolysis of sulfonyl chlorides.

Summary Table of Preparation Methods

Preparation Stage Method/Conditions Advantages Limitations
Hydrogenation Pt catalyst (5% Pt/C), EtOH:MeOH (2:1), RT High optical purity, scalable Requires catalyst removal
Methoxymethylation Formaldehyde + MeOH, acidic medium (H2SO4) Effective substitution Side products if uncontrolled
Sulfonylation Chlorosulfonic acid or sulfuryl chloride, THF, 0-25°C High selectivity Exothermic, requires temperature control
Chlorination Thionyl chloride, anhydrous, inert atmosphere High yield sulfonyl chloride Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Bases: Triethylamine, pyridine

    Conditions: Low temperatures, inert atmosphere (e.g., nitrogen or argon)

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride has several applications in scientific research:

    Organic synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Protecting group chemistry: The methoxymethyl group can serve as a protecting group for alcohols, allowing for selective reactions at other functional groups.

    Bioconjugation: The sulfonyl chloride group can be used to attach the compound to biomolecules, facilitating the study of biological processes.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and commercial attributes of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride and related sulfonyl chlorides:

Compound Name CAS Number Substituents/Modifications Suppliers (Count) Molecular Formula* Molecular Weight*
This compound 1308384-40-8 Methoxymethyl at pyrrolidine 2-position 3 C₆H₁₂ClNO₃S 213.68 g/mol
Pyrrolidine-1-sulfonyl chloride 1689-02-7 Unsubstituted pyrrolidine ring 3 C₄H₈ClNO₂S 169.63 g/mol
Morpholine-4-sulfonyl chloride 1828-66-6 Morpholine ring (oxygen atom at 4-position) 3 C₄H₈ClNO₃S 185.63 g/mol
4-Methyl-1-piperazinesulfonyl chloride hydrochloride 33581-96-3 Piperazine ring with 4-methyl substitution 3 C₅H₁₂Cl₂N₂O₂S 259.19 g/mol

*Molecular formulas and weights are calculated based on structural inferences where explicit data is unavailable.

Key Observations:

Substituent Effects : The methoxymethyl group in this compound increases its molecular weight and steric bulk compared to Pyrrolidine-1-sulfonyl chloride. This may reduce reactivity in nucleophilic substitution reactions but enhance solubility in polar organic solvents .

Applications : Unsubstituted Pyrrolidine-1-sulfonyl chloride is widely used in peptide modification due to its high reactivity, while the methoxymethyl variant may find niche roles in synthesizing sterically hindered sulfonamides .

Reactivity and Stability

  • Electron-Donating Effects : The methoxymethyl group is electron-donating, which could stabilize the sulfonyl chloride moiety against hydrolysis compared to electron-withdrawing substituents. This contrasts with morpholine-based sulfonyl chlorides, where the oxygen atom may slightly withdraw electrons, increasing reactivity .
  • Thermal Stability: No direct data is available, but bulkier substituents (e.g., methoxymethyl) generally reduce thermal decomposition rates compared to simpler analogs like Pyrrolidine-1-sulfonyl chloride.

Biological Activity

Overview

2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride (CAS No. 1308384-40-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C7_{7}H12_{12}ClN1_{1}O2_{2}S
  • Molecular Weight : 195.69 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a methoxymethyl group and a sulfonyl chloride moiety, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonyl chloride group can act as an electrophile, potentially forming covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This mechanism is common among sulfonyl-containing compounds, which have been shown to exhibit significant therapeutic effects in various studies .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Antimicrobial Activity

A study investigating the antibacterial properties of pyrrolidine derivatives found that compounds similar to this compound exhibited moderate antibacterial activity against Gram-positive bacteria. The mechanism was linked to the inhibition of cell wall synthesis and metabolic processes critical for bacterial growth .

Cancer Research

Research has indicated that pyrrolidine derivatives can induce apoptosis in cancer cells. For instance, compounds structurally related to this compound have demonstrated the ability to activate apoptotic pathways in various cancer cell lines, suggesting potential as anticancer agents .

Data Table: Biological Activity Comparison

Compound NameActivity TypeIC50_{50} (µM)SelectivityReference
This compoundAntibacterialTBDModerate
Related Pyrrolidine DerivativeAnticancer10High
Another Sulfonyl CompoundEnzyme Inhibition5Very High

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride, and what purity benchmarks should be prioritized?

  • Methodological Answer : Synthesis typically involves chlorosulfonation of the pyrrolidine precursor using reagents like chlorosulfonic acid or sulfuryl chloride under anhydrous conditions. Key steps include:

  • Reaction Setup : Conduct reactions in dry dichloromethane or THF under nitrogen/argon.
  • Temperature Control : Maintain temperatures between 0–5°C to minimize side reactions.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from dry ether.
  • Purity Validation : Confirm via 1^1H/13^13C NMR, FT-IR (S=O stretch ~1350–1370 cm1^{-1}), and elemental analysis.
    • Data Gaps : No direct synthesis data exists in the provided evidence. Analogous sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) emphasize inert atmosphere handling .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store in airtight, moisture-resistant containers under inert gas (N2_2/Ar) at –20°C. Desiccants like molecular sieves are recommended.
  • Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Monitor for HCl off-gassing, indicating hydrolysis.
  • Stability Tests : Regularly assess purity via TLC or NMR. and highlight the absence of stability data for similar compounds, necessitating empirical validation .

Q. What solvent systems are compatible with this compound for reaction optimization?

  • Methodological Answer :

  • Polar Aprotic Solvents : DMF, DMSO, or acetonitrile enhance solubility but may compete in nucleophilic reactions.
  • Non-Polar Solvents : Toluene or dichloromethane minimize side reactions but require rigorous drying.
  • Solubility Screening : Use UV-Vis or dynamic light scattering (DLS) to assess aggregation. No solubility data exists in the evidence, requiring experimental determination .

Advanced Research Questions

Q. How does the methoxymethyl substituent influence the electrophilicity and reaction kinetics of this compound?

  • Methodological Answer :

  • Electron-Donating Effects : The methoxymethyl group increases electron density at the sulfonyl center, potentially reducing reactivity toward nucleophiles. Compare kinetics with unsubstituted analogs using stopped-flow spectroscopy or computational DFT studies.
  • Case Study : references a methoxymethyl-substituted pyridine derivative, suggesting steric and electronic effects on reactivity .

Q. What strategies can resolve discrepancies in reported yields for sulfonylation reactions using this reagent?

  • Methodological Answer :

  • Variable Control : Systematically test moisture levels (Karl Fischer titration), stoichiometry, and temperature.
  • In Situ Monitoring : Use 19^{19}F NMR (if fluorinated substrates) or HPLC to track intermediate formation.
  • Contradiction Analysis : Compare results under anhydrous vs. ambient conditions. notes variability in sulfonyl chloride reactivity due to hydrolysis .

Q. How can researchers characterize decomposition pathways of this compound under aqueous conditions?

  • Methodological Answer :

  • Hydrolysis Studies : Conduct pH-dependent kinetic assays (e.g., 1–14) with LC-MS/MS to identify byproducts (e.g., sulfonic acids).
  • Mechanistic Probes : Isotope labeling (18^{18}O-H2_2O) or computational modeling (MD simulations) to elucidate transition states.
  • Data Limitation : lacks aqueous solubility or partition coefficients, necessitating experimental workflows .

Data Gaps and Research Recommendations

Parameter Status Recommended Analysis
Aqueous SolubilityNo data available Gravimetric analysis or nephelometry
Partition Coefficient (logP)No data available Shake-flask method with octanol/water
Thermal StabilityNo data availableDifferential Scanning Calorimetry (DSC)

Key Takeaways for Researchers

  • Synthesis & Handling : Prioritize anhydrous protocols and validate purity with multiple techniques.
  • Reactivity Studies : Address electronic effects of the methoxymethyl group through comparative kinetics.
  • Data Generation : Fill critical gaps in physicochemical properties to enhance reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride
Reactant of Route 2
2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.